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molecular formula C9H11ClS B8637967 4-(Ethylthio)benzyl chloride CAS No. 3446-75-1

4-(Ethylthio)benzyl chloride

Cat. No. B8637967
M. Wt: 186.70 g/mol
InChI Key: MMIRAIZUXQRYAT-UHFFFAOYSA-N
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Patent
US06511994B2

Procedure details

Aluminum chloride (2 g, 15 mmol) was suspended in 8 mL 1,2-dichloroethane and the solution was cooled to 5° C. Dimethoxymethane (0.69 mL, 7.8 mmol) over 10 min. Ethylphenylsulfide (0.88 mL, 6.5 mmol) was added and the mixture was warmed to rt. After 15 h ice water was added and the mixture was extracted with methylene chloride (3×). The combined organic fractions were dried over magnesium sulfate and concentrated. The crude material was used directly in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3].[Cl-].[Cl-].[CH3:5]OCOC.[CH2:10]([S:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH3:11]>ClCCCl>[CH2:10]([S:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:5][Cl:1])=[CH:15][CH:14]=1)[CH3:11] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0.69 mL
Type
reactant
Smiles
COCOC
Step Three
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(C)SC1=CC=CC=C1
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to rt
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
C(C)SC1=CC=C(CCl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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